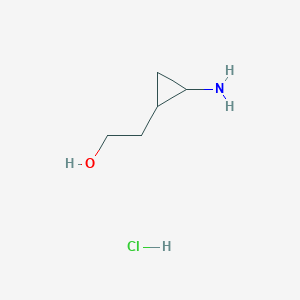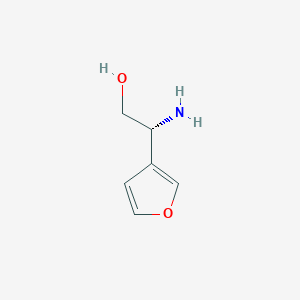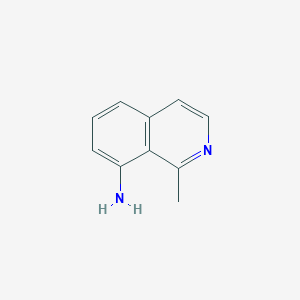
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate is a complex organic molecule featuring multiple functional groups, including ethyl, benzyloxy, carbonyl, amino, and thiol functionalities. This compound can be employed in various fields such as synthetic organic chemistry, medicinal chemistry, and biochemical research due to its structural complexity and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate typically involves several key steps:
Protection of Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) protecting group. This step ensures that the amino group does not react during subsequent reactions.
Esterification: : The carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Thiol Addition: : A thiol group is added to the protected amino acid via nucleophilic substitution or addition reactions.
Coupling Reaction: : The final step involves coupling the protected amino acid with the desired side chain through peptide bond formation under suitable conditions.
Industrial Production Methods
Industrial synthesis of this compound may involve more streamlined and scalable approaches:
Optimization of Reaction Conditions: : Employing high-yield catalysts and optimized temperature and pressure conditions to ensure maximum efficiency and minimal waste.
Continuous Flow Synthesis: : Utilizing continuous flow reactors for better control over reaction conditions and scalability.
Automated Synthesis: : Implementing automated synthesizers to reduce manual intervention and increase reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiol group can undergo oxidation to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The benzyloxycarbonyl (Cbz) group can be removed (deprotected) using palladium-catalyzed hydrogenation or acidic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), iodine (I₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Palladium on carbon (Pd/C), trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: : Formation of disulfides or sulfoxides.
Reduction: : Formation of alcohols.
Substitution: : Formation of the free amino group upon deprotection.
Scientific Research Applications
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate finds applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: : Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and prodrugs.
Industry: : Utilized in the production of pharmaceuticals and fine chemicals due to its reactive functionalities.
Mechanism of Action
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and proteins, modifying their activity or inhibiting their function.
Pathways Involved: : By acting as a substrate or inhibitor, it can modulate biochemical pathways such as signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-((benzyloxy)carbonyl)glycinate: : A simpler analog with a glycine residue.
Ethyl N-((benzyloxy)carbonyl)-S-(methylthio)cysteinate: : Features a methylthio group instead of the more complex side chain.
Ethyl N-((benzyloxy)carbonyl)-L-phenylalaninate: : Contains a phenylalanine residue.
Highlighting Uniqueness
What sets Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate apart is its elaborate structure with multiple functional groups, which provides a higher degree of chemical versatility and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C28H36N2O8S2 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
ethyl (2S)-4-[[4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-35-25(31)23(29-27(33)37-19-21-11-7-5-8-12-21)15-17-39-40-18-16-24(26(32)36-4-2)30-28(34)38-20-22-13-9-6-10-14-22/h5-14,23-24H,3-4,15-20H2,1-2H3,(H,29,33)(H,30,34)/t23-,24?/m0/s1 |
InChI Key |
DMFDYJLYAZPJDN-UXMRNZNESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)


![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)


![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)
